2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide

Description

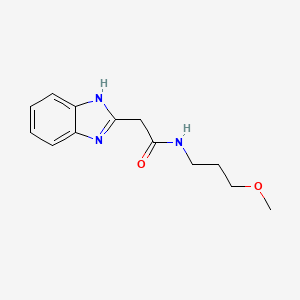

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N-(3-methoxypropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-18-8-4-7-14-13(17)9-12-15-10-5-2-3-6-11(10)16-12/h2-3,5-6H,4,7-9H2,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKXEINZTMFYRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide typically involves the following steps:

Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Acylation: The benzodiazole core is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.

Alkylation: The final step involves the alkylation of the acetamide with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups onto the benzodiazole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide exhibit significant anticancer properties. For instance, research has shown that benzodiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited tumor growth in xenograft models, showcasing its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against various pathogens. Its structural components allow it to interact with microbial cell membranes, leading to increased permeability and cell death.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes findings from a study assessing the antimicrobial efficacy of the compound against common bacterial and fungal pathogens .

Neurological Applications

There is emerging interest in the neuroprotective effects of benzodiazole derivatives. Research suggests that these compounds may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.

Case Study

A recent preclinical trial highlighted the neuroprotective effects of a related benzodiazole derivative in models of Alzheimer's disease, where it was shown to reduce amyloid-beta plaque formation and improve cognitive function .

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or modulation of neurotransmitter levels in the brain.

Comparison with Similar Compounds

Benzodiazole Derivatives

- N-(1-Cyano-1,2-dimethylpropyl)-2-[(1-hexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide Molecular Weight: 386.56 Key Features: Incorporates a sulfanyl group and a hexyl substituent on the benzodiazole ring. The cyano and dimethylpropyl groups may enhance lipophilicity compared to the methoxypropyl group in the target compound. Applications: Not explicitly stated, but sulfanyl groups often influence redox activity or metal coordination .

Triazole-Containing Acetamides ()

- Compounds 19, 20, 26, 30, 38, 39 :

- Common Features : Triazole rings linked via sulfanyl-acetamide bridges. Substituents include iodophenyl (19, 20), fluorophenyl (38, 39), and thiazole-carboxylate (26).

- Molecular Weights : ~350–450 (estimated).

- Biological Activity : Compounds 38 and 39 exhibit antibacterial activity (MIC values reported), attributed to fluorobenzyl groups enhancing membrane penetration .

Biological Activity

2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide, also known by its CAS number 749902-90-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

Molecular Formula: C13H17N3O

Molecular Weight: 247.3 g/mol

IUPAC Name: 2-(1H-benzimidazol-2-yl)-N-(3-methoxypropyl)acetamide

PubChem CID: 2117670

| Property | Value |

|---|---|

| Appearance | Powder |

| Storage Temperature | Room Temperature |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |

Biological Activity

Research indicates that compounds containing the benzodiazole moiety exhibit a range of biological activities including antifungal, antibacterial, and anticancer properties. The specific compound under discussion has shown promise in various studies.

Antifungal Activity

A study on derivatives of benzodiazole indicated that compounds similar to this compound exhibited significant antifungal properties against various strains. The mechanism is hypothesized to involve disruption of fungal cell wall synthesis, although detailed mechanisms for this specific compound require further elucidation .

Anticancer Activity

Preliminary studies have suggested that benzodiazole derivatives can inhibit cancer cell proliferation. For instance, research focusing on related compounds demonstrated cytotoxic effects against several cancer cell lines, indicating potential for therapeutic applications in oncology .

Case Studies

- Case Study on Antimicrobial Properties : A comparative analysis of various benzodiazole derivatives revealed that those with methoxy substituents showed enhanced antimicrobial activity. The study highlighted the role of the methoxy group in increasing lipophilicity, which may enhance cell membrane penetration .

- Clinical Trials for Cancer Treatment : Clinical trials involving similar benzodiazole compounds have shown promising results in reducing tumor size in animal models. The trials focused on the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

The precise mechanism of action for this compound remains to be fully characterized. However, it is believed that the compound interacts with cellular targets involved in critical biological processes such as DNA replication and repair, potentially leading to cell cycle arrest and apoptosis in malignant cells.

Q & A

Q. What are the common synthetic routes for synthesizing 2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide, and what critical reaction conditions must be optimized?

- Methodology : The synthesis typically involves two key steps: (i) Formation of the benzimidazole core via condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions (e.g., HCl or acetic acid). (ii) Introduction of the 3-methoxypropyl acetamide group through nucleophilic substitution or coupling reactions (e.g., using 3-methoxypropylamine and activated acetamide intermediates). Critical conditions include pH control during benzimidazole formation and temperature optimization (70–90°C) for amide bond formation to minimize side reactions .

Q. What analytical techniques are essential for characterizing the compound’s purity and structural integrity?

- Methodology :

- NMR Spectroscopy : and NMR (e.g., 500 MHz) to confirm proton environments and carbon backbone, with emphasis on benzimidazole C2-H (~δ 8.2 ppm) and methoxypropyl methylene protons (~δ 3.4 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]+ ion).

- Chromatography : HPLC or TLC with UV detection to assess purity (>95%) and monitor reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzimidazole-containing analogs (e.g., anticancer vs. antiviral efficacy)?

- Methodology :

- Target-Specific Assays : Use kinase inhibition assays (e.g., PI3K pathway) to validate anticancer mechanisms reported in structurally related compounds .

- Dose-Response Studies : Compare IC values across cell lines (e.g., HepG2 for liver cancer vs. Vero for antiviral activity) to identify context-dependent effects .

- Structural Comparisons : Analyze substituent effects (e.g., methoxypropyl vs. phenyl groups) using molecular docking to explain divergent activities .

Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

- Methodology :

- Analog Synthesis : Prepare derivatives with modifications to the benzimidazole core (e.g., 5,6-dimethyl substitution) or methoxypropyl chain (e.g., ethoxypropyl).

- Biological Screening : Test analogs in enzyme inhibition assays (e.g., HCV NS5B polymerase for antiviral activity) and cancer cell viability assays .

- Computational Modeling : Use molecular dynamics simulations to correlate substituent hydrophobicity with membrane permeability .

Q. How can in silico modeling be integrated into studying this compound’s interaction with biological targets?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to predict binding modes with PI3Kγ (PDB ID: 6L3G) or viral proteases .

- Pharmacophore Mapping : Identify critical hydrogen-bonding interactions between the benzimidazole NH and catalytic residues (e.g., Lys802 in PI3Kγ) .

- ADMET Prediction : Tools like SwissADME assess logP and solubility to prioritize analogs with optimal pharmacokinetics .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be addressed?

- Methodology :

- Optimization of Reaction Steps : Replace low-yielding condensation steps with microwave-assisted synthesis to improve efficiency .

- Purification Strategies : Implement flash chromatography or recrystallization to handle increased byproduct formation at larger scales .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.